H-Tyr-Gly-Gly-Phe-Leu-Lys-OH
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Overview
Description
The compound H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is a peptide consisting of the amino acids tyrosine, glycine, glycine, phenylalanine, leucine, and lysine. This peptide is known for its biological activity and is often studied for its potential therapeutic applications. It is a part of the enkephalin family, which are endogenous peptides that bind to opioid receptors and have pain-relieving properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SolPPS). In SPPS, the peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The process involves the protection of amino groups with protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), followed by coupling reactions facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using automated peptide synthesizers that employ SPPS. The use of high-efficiency coupling reagents and optimized reaction conditions ensures high yield and purity of the peptide. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH: undergoes various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified peptides.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like DCC or HOBt.
Major Products
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine can lead to dityrosine, while substitution reactions can yield peptide analogs with altered biological activity .
Scientific Research Applications
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH: has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and receptor binding.
Medicine: Explored for its potential as an analgesic due to its ability to bind to opioid receptors.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools
Mechanism of Action
The mechanism of action of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH involves binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, thereby exerting analgesic effects. The peptide primarily targets the mu-opioid receptor, leading to the activation of intracellular signaling pathways that result in pain relief .
Comparison with Similar Compounds
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH: is similar to other enkephalins and opioid peptides such as:
Leu-enkephalin: H-Tyr-Gly-Gly-Phe-Leu-OH
Met-enkephalin: H-Tyr-Gly-Gly-Phe-Met-OH
Dynorphin A: H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-OH
Uniqueness
The presence of lysine at the C-terminus in This compound distinguishes it from other enkephalins, potentially altering its binding affinity and specificity for opioid receptors. This unique structure may contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H49N7O8/c1-21(2)16-27(32(46)40-26(34(48)49)10-6-7-15-35)41-33(47)28(18-22-8-4-3-5-9-22)39-30(44)20-37-29(43)19-38-31(45)25(36)17-23-11-13-24(42)14-12-23/h3-5,8-9,11-14,21,25-28,42H,6-7,10,15-20,35-36H2,1-2H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H,41,47)(H,48,49)/t25-,26-,27-,28-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTZBLPUKVGDTD-LJWNLINESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H49N7O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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